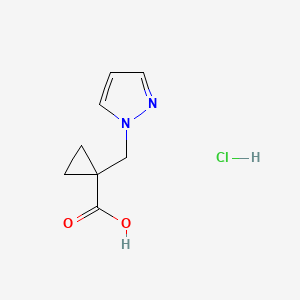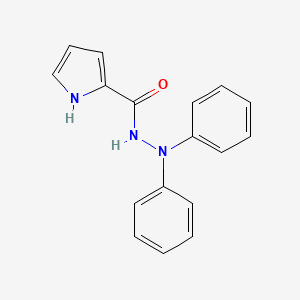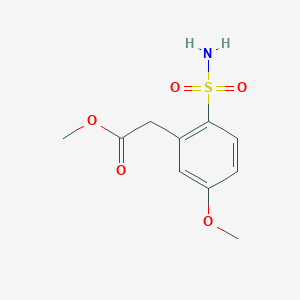
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is through the inhibition of certain enzymes and receptors in the human body. Specifically, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, it has been shown to inhibit matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Finally, it has been shown to inhibit angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes and receptors in the human body. Specifically, it has been shown to decrease the production of acid in the stomach, which may be beneficial in the treatment of conditions such as gastric ulcers. Additionally, it has been shown to decrease the breakdown of extracellular matrix proteins, which may be beneficial in the treatment of conditions such as osteoarthritis. Finally, it has been shown to decrease blood pressure, which may be beneficial in the treatment of conditions such as hypertension.
実験室実験の利点と制限
The advantages of using Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate in lab experiments include its ability to inhibit specific enzymes and receptors in the human body, which can be useful in studying the physiological effects of these enzymes and receptors. Additionally, its ability to decrease acid production in the stomach and decrease blood pressure may be useful in studying the effects of these physiological processes. The limitations of using this compound in lab experiments include the potential for off-target effects, as well as the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are many potential future directions for the study of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate. One potential direction is the development of more specific inhibitors of carbonic anhydrase, matrix metalloproteinases, and angiotensin-converting enzyme. Additionally, the potential therapeutic applications of this compound in the treatment of conditions such as gastric ulcers, osteoarthritis, and hypertension may be explored further. Finally, the potential for off-target effects and toxicity may be further studied to ensure the safety and efficacy of this compound in therapeutic applications.
合成法
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is synthesized through a multi-step process that involves the reaction of 5-methoxy-2-nitroaniline with ethyl chloroacetate to form ethyl 2-(5-methoxy-2-nitrophenyl)acetate. The nitro group is then reduced to an amino group with the use of hydrogen gas and palladium on carbon. The resulting compound is then reacted with chlorosulfonic acid and methanol to yield this compound.
科学的研究の応用
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to inhibit certain enzymes and receptors in the human body, including carbonic anhydrase, matrix metalloproteinases, and angiotensin-converting enzyme. These enzymes and receptors are involved in a variety of physiological processes, including the regulation of blood pressure and the breakdown of extracellular matrix proteins.
特性
IUPAC Name |
methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLGPZCVIJRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)
![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)
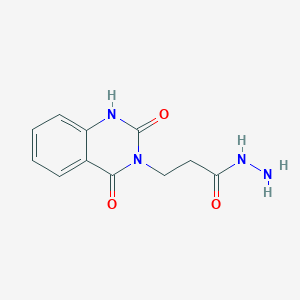
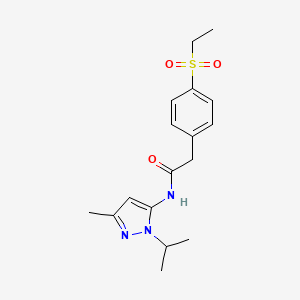
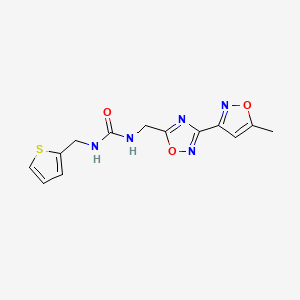
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
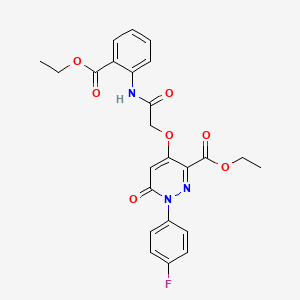
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
